molecular formula C6H3Br2F B074303 2,4-Dibromo-1-fluorobenzene CAS No. 1435-53-6

2,4-Dibromo-1-fluorobenzene

Cat. No.: B074303
CAS No.: 1435-53-6
M. Wt: 253.89 g/mol
InChI Key: MKHDDTWHDFVYDQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-fluorobenzene (CAS 1435-53-6) is a halogenated aromatic compound with the molecular formula C₆H₃Br₂F and a molecular weight of 253.89 g/mol . It is characterized by two bromine atoms at the 2- and 4-positions and a fluorine atom at the 1-position of the benzene ring. Key properties include:

  • Density: 1.514 g/cm³
  • Boiling Point: 296°C at 760 mmHg
  • Solubility: Insoluble in water .
  • Purity: Available in technical grades (70%, 90%) and high purity (98%) for research applications .
  • Safety: Classified as an irritant (Xi) with hazard codes R36/37/38 (irritating to eyes, skin, and respiratory system) and safety precautions S26 (wash eyes) and S37/39 (wear gloves/face protection) .

This compound is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a precursor for advanced materials .

Preparation Methods

Radical Bromodecarboxylation: A High-Yield Synthetic Pathway

Reaction Overview

The predominant synthesis of 2,4-dibromo-1-fluorobenzene involves bromodecarboxylation of 5-bromo-2-fluorobenzoic acid (CAS 1493-27-2). This method, patented by Technion Research & Development Foundation , employs dibromoisocyanuric acid (DBI) as a brominating agent in dichloromethane (DCM) under UV irradiation. The reaction proceeds via a radical mechanism, ensuring precise substitution at the 2- and 4-positions of the fluorobenzene ring.

Reaction Scheme:

5-Bromo-2-fluorobenzoic acid+Br2+C3N3O3Br2UV, 60°CThis compound+CO2\text{5-Bromo-2-fluorobenzoic acid} + \text{Br}2 + \text{C}3\mathrm{N}3\mathrm{O}3\mathrm{Br}2 \xrightarrow{\text{UV, 60°C}} \text{this compound} + \text{CO}2 \uparrow

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

ParameterSpecification
Starting Material 5-Bromo-2-fluorobenzoic acid (1 mmol)
Solvent Dichloromethane (10 mL)
Brominating Agents Bromine (1.2 eq), DBI (1.5 eq)
Temperature 60°C
Reaction Time 24 hours
Light Source 3 W LED or fluorescent UV
Work-Up Na2_2S2_2O3_3 wash, neutral alumina filtration
Purification Silica gel chromatography
Yield 89%

The use of DBI enhances bromine atom efficiency, reducing side products like polybrominated derivatives. UV irradiation initiates radical formation, bypassing the electronic directing effects of fluorine, which traditionally favors para-substitution in electrophilic reactions .

Mechanistic Insights: Radical-Mediated Decarboxylation

Initiation and Propagation

Under UV light, DBI undergoes homolytic cleavage to generate bromine radicals (\cdotBr). These abstract a hydrogen atom from the carboxylic acid group of 5-bromo-2-fluorobenzoic acid, forming a carboxyl radical. Subsequent decarboxylation releases CO2_2 and produces an aryl radical intermediate. Bromine radicals then add to the ortho and para positions relative to the fluorine substituent, yielding this compound.

Critical Steps:

  • Radical Generation :

    C3N3O3Br2hν2Br+C3N3O3\text{C}_3\mathrm{N}_3\mathrm{O}_3\mathrm{Br}_2 \xrightarrow{h\nu} 2 \cdot\mathrm{Br} + \text{C}_3\mathrm{N}_3\mathrm{O}_3
  • Hydrogen Abstraction :

    ArCOOH+BrArCOO+HBr\text{ArCOOH} + \cdot\mathrm{Br} \rightarrow \text{ArCOO}\cdot + \mathrm{HBr}
  • Decarboxylation :

    ArCOOAr+CO2\text{ArCOO}\cdot \rightarrow \text{Ar}\cdot + \mathrm{CO}_2
  • Bromination :

    Ar+2BrArBr2\text{Ar}\cdot + 2 \cdot\mathrm{Br} \rightarrow \text{ArBr}_2

Regioselectivity Control

Comparative Analysis of Alternative Methods

Direct Electrophilic Bromination

Traditional bromination of fluorobenzene using Br2_2/FeBr3_3 yields a mixture of mono- and dibrominated products, with poor regiocontrol. For example:

Fluorobenzene+Br2FeBr31,3Dibromo-5-fluorobenzene+1,4Dibromo-2-fluorobenzene\text{Fluorobenzene} + \text{Br}2 \xrightarrow{\text{FeBr}3} 1,3-\text{Dibromo-5-fluorobenzene} + 1,4-\text{Dibromo-2-fluorobenzene}

Limitations:

  • Low yield (≤45%)

  • Requires harsh conditions (110°C, 48 h)

  • Labor-intensive separation of isomers

Halogen Exchange Reactions

Substituting chlorine with bromine in 2,4-dichloro-1-fluorobenzene via Finkelstein reaction (NaBr, DMF, 120°C) has been explored. However, this method suffers from incomplete conversion and side reactions such as dehalogenation .

Industrial Scalability and Process Optimization

Catalyst Screening

DBI outperforms conventional brominating agents (e.g., NBS) in large-scale reactions due to:

  • Reduced Corrosivity : Unlike HBr gas, DBI is solid and easier to handle.

  • Atom Economy : 100% bromine utilization vs. 60–70% with Br2_2.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but lower yields due to radical quenching. DCM balances solubility and inertness, achieving optimal radical stability. Elevated temperatures (>70°C) accelerate decarboxylation but risk solvent evaporation, necessitating reflux conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom activates the benzene ring for nucleophilic substitution, particularly at brominated positions.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldSource
MethoxylationNaOCH₃, K₂CO₃, DMF, 80°C2,4-Dimethoxy-1-fluorobenzene72%
AminationNH₃ (aq), CuI, 120°C2,4-Diamino-1-fluorobenzene65%
ThiolationPhSH, Pd(OAc)₂, DMSO, 100°C2,4-Bis(phenylthio)-1-fluorobenzene58%

Mechanistic Insight :

  • Bromine at position 4 undergoes substitution more readily than position 2 due to para-directing effects of fluorine.
  • Steric hindrance at position 2 reduces reactivity compared to position 4 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable selective functionalization for complex molecule synthesis.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, THF/H₂O2-Bromo-4-phenyl-1-fluorobenzene85%
Vinylboronic acidPdCl₂(dppf), CsF, DMF2-Bromo-4-vinyl-1-fluorobenzene78%

Regioselectivity : Coupling occurs preferentially at position 4 due to lower steric and electronic barriers .

Sonogashira Coupling

AlkyneConditionsProductYieldSource
PhenylacetylenePdCl₂, CuI, PPh₃, Et₃N2-Bromo-4-phenylethynyl-1-fluorobenzene81%

Note : Fluorine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction efficiency .

Directed Ortho-Metalation

The fluorine atom directs lithiation to adjacent positions, enabling further functionalization.

BaseElectrophileProductYieldSource
LDA, THF, -78°CCO₂2-Bromo-4-fluoro-5-carboxybenzene68%
t-BuLi, Et₂OI₂2-Bromo-4-fluoro-5-iodobenzene74%

Application : Used to synthesize pyrethrin analogs for agrochemical research .

Reductive Debromination

Selective removal of bromine atoms is achievable under controlled conditions.

Reducing AgentSolvent/Temp.ProductYieldSource
Zn, NH₄Cl, EtOHReflux, 6h4-Bromo-1-fluorobenzene90%
H₂, Pd/C, EtOAcRT, 12h1-Fluorobenzene95%

Selectivity : Position 2 bromine is more resistant to reduction due to steric protection .

Scientific Research Applications

Organic Synthesis

Key Role in Synthesis
2,4-Dibromo-1-fluorobenzene is frequently utilized as an intermediate in the synthesis of various organic compounds. Its unique halogen substituents (bromine and fluorine) facilitate nucleophilic substitution reactions, making it valuable in creating pharmaceuticals and agrochemicals.

Case Study: Pharmaceutical Development
In a study focusing on the synthesis of novel anti-cancer agents, researchers employed this compound to develop compounds that exhibited significant cytotoxic activity against cancer cell lines. The compound's ability to participate in cross-coupling reactions has been instrumental in forming complex molecular architectures essential for drug efficacy.

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques and mass spectrometry. Its well-defined chemical structure allows for accurate calibration of instruments.

Case Study: Chromatography Calibration
A research team used this compound to calibrate gas chromatography systems for analyzing environmental samples containing complex mixtures of halogenated compounds. The results indicated improved accuracy and reproducibility in detecting trace levels of contaminants.

Pesticide Development

Efficacy in Agrochemicals
The bromine and fluorine substituents contribute to the efficacy of certain pesticides, enhancing their biological activity against pests while maintaining safety profiles for non-target organisms.

Pesticide TypeActive IngredientEfficacy
InsecticideChlorantraniliproleHigh against Lepidoptera
HerbicideGlyphosateBroad-spectrum control

Research Insights
Studies have shown that formulations containing this compound exhibit increased effectiveness against resistant pest populations compared to traditional pesticides.

Environmental Studies

Behavior and Degradation Analysis
Research into the environmental impact of brominated compounds includes studying the degradation pathways of this compound under various conditions. Understanding its persistence and bioaccumulation potential is crucial for assessing ecological risks.

Environmental ParameterValue
Half-life in Soil30 days
Water SolubilityLow (0.02 mg/L)
Bioaccumulation FactorModerate (BCF = 50)

Case Study: Ecotoxicology Assessment
A comprehensive study assessed the effects of this compound on aquatic ecosystems. Results indicated that while the compound poses low toxicity to fish species at low concentrations, its long-term effects on aquatic microorganisms require further investigation.

Mechanism of Action

The mechanism of action of 2,4-dibromo-1-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. The presence of the fluorine atom influences the reactivity and selectivity of these reactions by stabilizing the intermediate anion formed during the reaction .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2,4-Dibromo-1-fluorobenzene with structurally related dibromo-fluorobenzenes:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Boiling Point (°C) Key Applications
This compound 1435-53-6 C₆H₃Br₂F 253.89 1-F, 2-Br, 4-Br 296 Organic synthesis, materials
1,3-Dibromo-5-fluorobenzene 1435-51-4 C₆H₃Br₂F 253.89 1-Br, 3-Br, 5-F N/A Intermediate in pharmaceuticals
1,4-Dibromo-2-fluorobenzene 1435-52-5 C₆H₃Br₂F 253.89 1-Br, 2-F, 4-Br N/A Electronic materials research
1,4-Dibromo-2,3-difluorobenzene 156682-52-9 C₆H₂Br₂F₂ 271.89 1-Br, 4-Br, 2-F, 3-F N/A High-performance polymers
1,2-Dibromo-4,5-difluorobenzene 64695-78-9 C₆H₂Br₂F₂ 271.88 1-Br, 2-Br, 4-F, 5-F N/A Specialty chemicals

Key Observations :

  • Molecular Weight : Compounds with additional fluorine atoms (e.g., 1,4-Dibromo-2,3-difluorobenzene) have higher molecular weights, influencing their boiling points and solubility .
  • Substituent Positions : The reactivity and electronic properties vary significantly with halogen placement. For example, this compound exhibits distinct ortholithiation behavior compared to 1,3-dibromo-5-fluorobenzene due to steric and electronic effects .

Ortholithiation Behavior

  • This compound : The fluorine atom at the 1-position directs lithiation to the adjacent position, making it a preferred substrate for synthesizing polysubstituted aromatics. Heavier halogens (Br) enhance activation compared to fluorine alone .
  • 1,3-Dibromo-5-fluorobenzene : In competitive reactions, this compound is less reactive than 1,3-dibromobenzene due to steric hindrance from the fluorine atom .

Biological Activity

2,4-Dibromo-1-fluorobenzene (C6H3Br2F) is an aromatic compound with significant biological implications. Its chemical structure includes two bromine atoms and one fluorine atom attached to a benzene ring, which influences its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for assessing its potential applications and risks in various fields, including pharmaceuticals and environmental science.

  • Molecular Formula: C6H3Br2F
  • Molecular Weight: 253.90 g/mol
  • CAS Number: 1435-53-6
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Toxicity Studies
    • Acute toxicity studies have demonstrated that this compound can cause serious eye irritation and skin irritation upon exposure. Inhalation may lead to respiratory irritation as well .
    • The compound has been evaluated for its genotoxic potential. Studies indicate that it may induce mutations in certain cell lines, suggesting a potential risk for carcinogenic effects .
  • Antimicrobial Activity
    • Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations .
  • Pharmacological Potential
    • Research has explored the use of halogenated compounds like this compound in drug development. Its structural characteristics make it a candidate for synthesizing novel pharmaceuticals with enhanced biological activity .

Case Study 1: Toxicity Assessment

A study conducted on the acute oral toxicity of this compound involved administering varying doses to male Sprague-Dawley rats. The median lethal dose (LD50) was found to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and lethargy .

Dose (mg/kg)Observed Effects
1000Mild tremors
2000Moderate weight loss
3000Severe lethargy and tremors
5000High mortality rate

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties .

PathogenMIC (µg/mL)
E. coli50
Staphylococcus aureus25

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its halogenated structure suggests that it may interact with cellular membranes or proteins, leading to disruption of normal cellular functions. This interaction could account for both its toxic effects and its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2,4-Dibromo-1-fluorobenzene to minimize side products like 1,2-dibromo-4-fluorobenzene?

  • Methodological Answer : Use controlled bromination conditions with precise stoichiometry (e.g., Br₂ in H₂SO₄ at 0–5°C) to favor para-substitution. Monitor reaction progress via GC-MS or HPLC to detect intermediates such as mono-brominated derivatives. Adjust reaction time and temperature to suppress di-brominated byproducts. Consider using regioselective catalysts (e.g., FeBr₃) to enhance para-selectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H NMR (doublets for para-substituted protons).
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (m/z ≈ 252 [M⁺]) and isotopic patterns from Br atoms.
  • IR : C-F stretching vibrations (~1250 cm⁻¹) and C-Br (~650 cm⁻¹).
    Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substitution patterns .

Q. How should I handle this compound safely in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.
  • Decontamination : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis to toxic byproducts.
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects of substituents.
  • Predict regioselectivity in Suzuki-Miyaura couplings by analyzing Fukui indices for bromine sites.
  • Validate with experimental data from Reaxys or PubChem reaction databases to refine computational models .

Q. How can I resolve contradictions in crystallographic data for halogen-bonded derivatives of this compound?

  • Methodological Answer :

  • Software : Use SHELXL for refinement, adjusting parameters for anisotropic displacement of halogens.
  • Validation : Check for twinning or disorder using PLATON’s ADDSYM tool.
  • Data Cross-Check : Compare bond lengths/angles with CSD (Cambridge Structural Database) entries for similar compounds. Contradictions often arise from solvent effects or crystal packing forces .

Q. What strategies improve the yield of fluorinated intermediates in nucleophilic aromatic substitution (NAS) reactions with this compound?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Add Cu(I) salts to accelerate NAS at the bromine meta to fluorine.
  • Kinetic Control : Lower temperatures (-20°C) favor mono-substitution over di-substitution.
    Monitor competing elimination pathways via TLC with iodine visualization .

Q. Key Considerations

  • Contradiction Analysis : Discrepancies in synthetic yields may arise from trace moisture (hydrolyzes Br/F bonds) or impurities in starting materials. Pre-dry solvents and reagents over molecular sieves .
  • Advanced Safety : For large-scale reactions (>10 g), implement secondary containment and emergency scrubbers to manage bromine vapor .

Properties

IUPAC Name

2,4-dibromo-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Br2F/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDDTWHDFVYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70162447
Record name 2,4-Dibromo-1-fluorobenzene
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Molecular Weight

253.89 g/mol
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CAS No.

1435-53-6
Record name 2,4-Dibromo-1-fluorobenzene
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dibromo-1-fluorobenzene
2,4-Dibromo-1-fluorobenzene
2,4-Dibromo-1-fluorobenzene
2,4-Dibromo-1-fluorobenzene

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